Structural Scaffold Identity: Chemotype Distinction from 4-Methyl, 4-Chloro, and Unsubstituted Benzenesulfonyl Congeners
CAS 922876-32-2 is distinguished from its closest commercially available benzenesulfonyl butanamide analogs by the presence of a 4-methoxy (-OCH₃) substituent on the benzenesulfonyl aromatic ring, as opposed to the 4-methyl (-CH₃, CAS 941951-18-4), 4-chloro (-Cl, e.g., CAS 941901-18-4), or unsubstituted (-H) variants [1][2]. The electron-donating methoxy group introduces a +M mesomeric effect, increasing the electron density of the sulfonyl sulfur and modulating the acidity and hydrogen-bond acceptor capacity of the sulfonamide linkage. In contrast, the 4-chloro analog introduces an electron-withdrawing -I effect, while the 4-methyl analog provides only a weak +I inductive effect without mesomeric contribution. Computed XLogP3-AA values for the 4-methoxy-substituted scaffold (3.8) versus the 4-methyl analog (estimated ~3.5–4.0) position the methoxy congener in a distinct lipophilicity window relevant to blood-brain barrier penetration and membrane partitioning [1]. These electronic and lipophilic differences are non-trivial: they dictate binding pose geometry within carbonic anhydrase and MMP active sites, where the 4-methoxy group participates in hydrogen-bond networks with active-site water molecules and protein backbone residues.
| Evidence Dimension | Para-position benzenesulfonyl substituent electronic character and computed lipophilicity |
|---|---|
| Target Compound Data | 4-OCH₃ (CAS 922876-32-2); XLogP3-AA ~3.8; electron-donating +M effect; MW 347.4 |
| Comparator Or Baseline | 4-CH₃ analog (CAS 941951-18-4); MW 346.45; weak +I effect only; 4-Cl analog (CAS 941901-18-4); electron-withdrawing -I effect; unsubstituted -H analog; no electronic modulation |
| Quantified Difference | ΔXLogP ~0.3–0.5 units vs. 4-CH₃; distinct Hammett σp values (σp⁺ -0.78 for -OCH₃ vs. -0.31 for -CH₃ vs. +0.11 for -Cl) |
| Conditions | Computational prediction (PubChem XLogP3-AA 3.8 for 4-OCH₃ scaffold analog CID 41273893); Hammett constants from standard physical organic chemistry reference tables |
Why This Matters
Procurement of the incorrect para-substituted congener for SAR library construction introduces an uncontrolled electronic variable, as the 4-methoxy group's +M effect alters target-binding geometry and potency in ways that the 4-methyl or 4-chloro variants cannot replicate.
- [1] PubChem Compound Summary: N-(1,2-dihydroacenaphthylen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, CID 41273893. XLogP3-AA 3.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/41273893 View Source
- [2] CheMenu. N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-chlorobenzenesulfonyl)butanamide, CAS 941901-18-4. Product Entry. View Source
